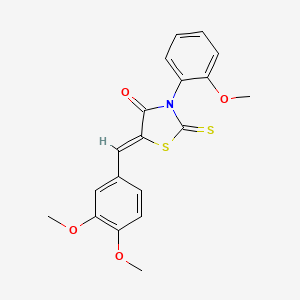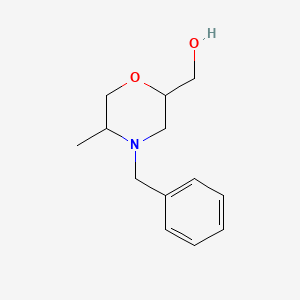
(4-Benzyl-5-methylmorpholin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Benzyl-5-methylmorpholin-2-yl)methanol” is a chemical compound with the CAS Number: 1536090-77-3 . It has a molecular weight of 221.3 and its IUPAC name is (4-benzyl-5-methylmorpholin-2-yl)methanol . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “(4-Benzyl-5-methylmorpholin-2-yl)methanol” is 1S/C13H19NO2/c1-11-10-16-13(9-15)8-14(11)7-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“(4-Benzyl-5-methylmorpholin-2-yl)methanol” is an oil at room temperature . The compound has a molecular weight of 221.3 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the web search results.Aplicaciones Científicas De Investigación
Methanol Conversion and Zeolite Catalysts
Methanol is extensively studied for its potential in various chemical reactions and processes. For instance, Schulz (2010) investigated the deactivation of acidic zeolite catalysts during methanol conversion, focusing on how spatial constraints affect the reaction mechanisms. This research is crucial for understanding the production of hydrocarbons from methanol (Schulz, 2010).
Methylation of Aromatic Compounds
Another significant application involves the methylation of benzene by methanol. Mynsbrugge et al. (2012) explored this process using acidic zeolites H-ZSM-5 and H-beta, providing insights into the influence of catalyst topology on reaction rates. Such studies are crucial for applications in petrochemical processes (Mynsbrugge et al., 2012).
N-Methylation of Amines
In the context of organic synthesis, Sarki et al. (2021) presented a cost-effective method using methanol for selective N-methylation of amines. This research highlights the synthetic value of methanol in producing key pharmaceutical intermediates (Sarki et al., 2021).
Molecular Aggregation Studies
Molecular aggregation in organic compounds is another area where methanol plays a role. Matwijczuk et al. (2016) studied the aggregation of certain compounds in methanol, shedding light on the molecular interactions and the effect of solvent on such processes (Matwijczuk et al., 2016).
Synthesis of Amides and Esters
The synthesis of amides and esters is another important application. Kunishima et al. (1999) explored condensation reactions using methanol, contributing to practical methods in organic synthesis (Kunishima et al., 1999).
Methanol as a Hydrogen Transfer Agent
Pasini et al. (2014) investigated the use of methanol as a hydrogen transfer agent for reducing carbonyl compounds. This research adds to the understanding of methanol's role in catalysis and organic synthesis (Pasini et al., 2014).
Antimicrobial Activities
The antimicrobial properties of methanol extracts from various plants have also been studied. For instance, Kuete et al. (2011) examined the antimicrobial activities of methanol extract from Artocarpus communis, indicating its potential in treating infectious diseases (Kuete et al., 2011).
Methanol in Electrochemical Applications
Nematollahi and Golabi (1996) investigated the electrochemical oxidation of catechol in methanol, demonstrating methanol's utility in electro-organic synthesis (Nematollahi & Golabi, 1996).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(4-benzyl-5-methylmorpholin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-11-10-16-13(9-15)8-14(11)7-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCNFNOOTWGKSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzyl-5-methylmorpholin-2-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

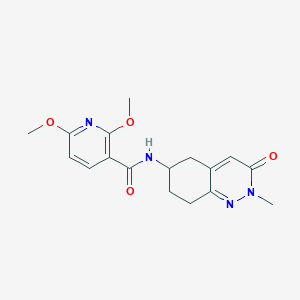
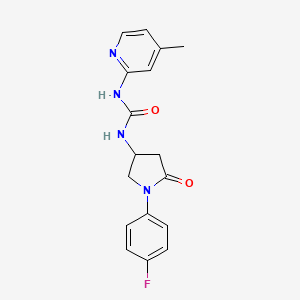
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2918859.png)
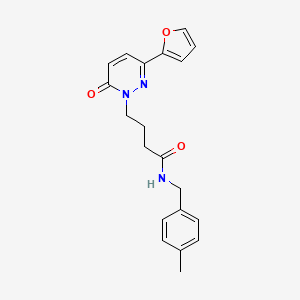
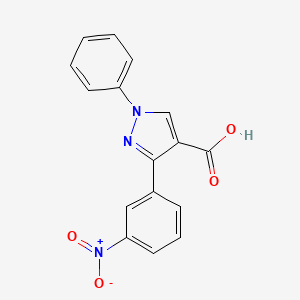
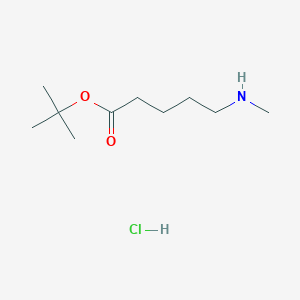
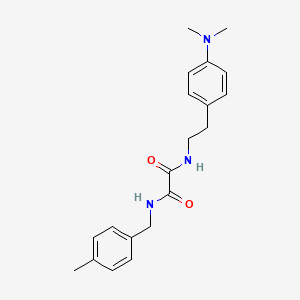
![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2918870.png)
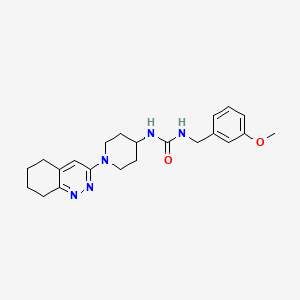
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2918872.png)

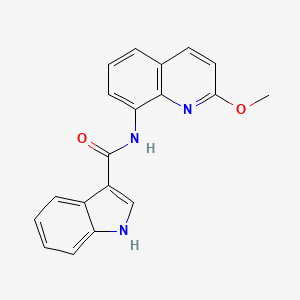
![N-{2-[4-(2-furylcarbonyl)piperazinyl]-2-oxo-1-(phenylsulfonyl)ethyl}benzamide](/img/structure/B2918878.png)
